N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide is a useful research compound. Its molecular formula is C15H22N6O2S and its molecular weight is 350.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Applications
- The synthesis and utilization of [1,2,4]triazolo and pyridazine derivatives have been explored for the development of compounds with potential biological and pharmaceutical activities. These compounds have been investigated for their antimicrobial, insecticidal, and herbicidal properties, showcasing the diverse applications of heterocyclic chemistry in creating bioactive molecules with specific functionalities (Hassanien, Amr, & Ghozlan, 2000) (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Antimicrobial Activities
- Synthesis of novel heterocyclic compounds based on pyridazine and related structures has shown significant antimicrobial activities. These findings indicate the potential of such compounds in developing new antimicrobial agents that can be effective against a range of pathogenic bacteria and fungi (El-Salam, Mostafa, Ahmed, & Alothman, 2013) (Azab, Youssef, & El-Bordany, 2013).
Anticancer Drug Development
- The exploration of heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety for anticancer drug development highlights the potential of such compounds in therapeutic applications. Certain compounds have shown moderate activity against leukemia, ovarian cancer, and non-small cell lung cancer, underscoring the importance of structural design in drug efficacy (El-Gendy, Morsy, Allimony, Abdel-Monem, & Abdel-Rahman, 2003).
Mécanisme D'action
Target of Action
Similar compounds with a triazolo[4,3-b]pyridazine core have been reported to inhibit the c-met protein kinase . This protein plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as c-met protein kinase, leading to inhibition of the target’s activity . This interaction can result in changes in cellular processes, such as reduced cell proliferation and migration .
Biochemical Pathways
Given the potential target of c-met protein kinase, it can be inferred that the compound may affect pathways related to cell growth and survival . Downstream effects could include reduced cell proliferation and migration, particularly in cancer cells .
Result of Action
Based on the potential inhibition of c-met protein kinase, the compound could potentially lead to reduced cell proliferation and migration . This could be particularly relevant in the context of cancer cells, where uncontrolled cell growth and migration are key characteristics .
Propriétés
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-19(24(22,23)13-5-3-2-4-6-13)12-9-20(10-12)15-8-7-14-17-16-11-21(14)18-15/h7-8,11-13H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONLULBRYHJHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.